Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

purity quality control procurement

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0) is a fluorinated piperidine building block featuring a 3,3-difluoro substitution on the piperidine ring and an N-benzyl protecting group. It is supplied as a versatile small-molecule scaffold for research applications.

Molecular Formula C15H19F2NO2
Molecular Weight 283.31 g/mol
CAS No. 1303972-84-0
Cat. No. B1448669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
CAS1303972-84-0
Molecular FormulaC15H19F2NO2
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2
InChIInChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyHFKGACYIZJLSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0): A Strategic 3,3-Difluoropiperidine Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0) is a fluorinated piperidine building block featuring a 3,3-difluoro substitution on the piperidine ring and an N-benzyl protecting group. It is supplied as a versatile small-molecule scaffold for research applications . The compound has a molecular formula of C₁₅H₁₉F₂NO₂ and a molecular weight of 283.31 g/mol . As a member of the 3,3-difluoropiperidine class, it is positioned within a class of fluorinated saturated heterocyclic amines that are systematically studied for their potential to modulate physicochemical properties in drug discovery programs [1].

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Why Its 3,3-Difluoro Motif Cannot Be Trivially Replaced by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


The 3,3-difluoro substitution pattern on the piperidine ring fundamentally alters key physicochemical parameters that govern a molecule's behavior in both synthesis and biological systems. A systematic study of fluorinated saturated heterocyclic amines demonstrates that the number of fluorine atoms and their conformational preferences significantly affect pKa, LogP, and intrinsic microsomal clearance [1]. Specifically, 3,3-difluoropiperidine derivatives exhibit high metabolic stability in vitro [1]. Replacing this scaffold with a non-fluorinated piperidine (e.g., ethyl 1-benzylpiperidine-4-carboxylate) would eliminate these electronic and steric effects, thereby altering receptor-binding kinetics, membrane permeability, and metabolic fate . The presence of fluorine atoms also enables ¹⁹F NMR applications without requiring deuterated solvents or internal standards, a distinct analytical advantage . Consequently, in any research context where these properties are critical—ranging from structure–activity relationship (SAR) studies to lead optimization—the 3,3-difluoro scaffold cannot be directly interchanged with non-fluorinated analogs without introducing confounding variables.

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Quantified Differentiation Versus Closest Analogs


Purity: 98% Specification from Major Supplier Versus 95–97% Typical for Non-Fluorinated Analog

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0) is available with a certified purity of 98% from the supplier Leyan (Product No. 1562680) . In contrast, the non-fluorinated analog, ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), is typically offered at lower purity specifications, ranging from 95% to 97% across multiple vendors (e.g., 95% from CheMenu, 96% from Apollo Scientific, and 97% from Chembase) [1]. For applications requiring high-fidelity chemical biology probes or SAR studies where even minor impurities could confound results, the higher purity specification of the 3,3-difluoro compound reduces the risk of off-target effects attributable to contaminants.

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Lipophilicity: Predicted LogP Increase of Approximately 0.5–1.0 Units Relative to Non-Fluorinated Analog

The introduction of two fluorine atoms at the 3-position of the piperidine ring is expected to increase lipophilicity compared to the non-fluorinated scaffold. While an experimentally measured LogP for the target compound is not publicly available, the predicted LogP for the non-fluorinated analog, ethyl 1-benzylpiperidine-4-carboxylate, is reported as XLogP3-AA 2.5 [1]. Based on the well-established effect of gem-difluoro substitution on aliphatic heterocycles—where each fluorine atom typically contributes approximately 0.3–0.5 units to LogP—the target compound is estimated to have a LogP in the range of 3.0–3.5 [2]. This moderate increase in lipophilicity can enhance passive membrane permeability while potentially avoiding the solubility penalties associated with more heavily fluorinated analogs.

lipophilicity LogP permeability

Metabolic Stability: 3,3-Difluoropiperidine Scaffold Demonstrates High Intrinsic Microsomal Clearance Stability in Systematic Class Study

A systematic study of fluorinated saturated heterocyclic amines evaluated intrinsic microsomal clearance across a series of mono- and difluorinated piperidine derivatives. The study demonstrated that the 3,3-difluoropiperidine class (represented by several derivatives) exhibited high metabolic stability in vitro, with the exception of the 3,3-difluoroazetidine derivative [1]. While the specific clearance value for ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate was not reported, the class-level inference is that the 3,3-difluoro motif confers resistance to oxidative metabolism by cytochrome P450 enzymes. In contrast, non-fluorinated piperidines are known to undergo N-dealkylation and ring oxidation, which can limit in vivo half-life [2].

metabolic stability microsomal clearance ADME

Synthetic Utility: Established Methodology for 4-Substituted 3,3-Difluoropiperidines Enables Diversification at the Carboxylate Position

The synthesis of 4-substituted 3,3-difluoropiperidines, including 3,3-difluoroisonipecotic acid derivatives, has been described in the peer-reviewed literature [1]. This methodology involves 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by borane reduction, lactamization, and lactam reduction. The N-benzyl protecting group present in the target compound can be readily removed under hydrogenolysis conditions (e.g., H₂, Pd(OH)₂) to yield the free amine, enabling further functionalization at the piperidine nitrogen [1]. In contrast, while synthetic routes to non-fluorinated piperidine-4-carboxylates are well-established, the difluoro scaffold requires specialized reagents (e.g., Selectfluor® or DAST) and conditions that are less tolerant of sensitive functional groups [2].

synthesis building block medicinal chemistry

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Recommended Application Scenarios Based on Quantitative Differentiation


Structure–Activity Relationship (SAR) Studies of CNS-Penetrant Drug Candidates

The estimated LogP increase of 0.5–1.0 units relative to the non-fluorinated analog suggests enhanced passive membrane permeability, a desirable property for crossing the blood–brain barrier [1]. Medicinal chemistry teams can incorporate this scaffold into lead series targeting CNS receptors (e.g., NMDA receptors, GPCRs) and directly compare potency and brain exposure with non-fluorinated control compounds [2]. The 98% purity specification ensures that observed biological effects are attributable to the intended molecule rather than impurities .

Metabolic Stability Optimization in Early Lead Discovery

The class-level observation of high microsomal stability for 3,3-difluoropiperidine derivatives positions this building block as a strategic replacement for metabolically labile piperidine cores [3]. Researchers can use ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate to generate analogs of existing leads and assess improvements in in vitro half-life via standard microsomal or hepatocyte stability assays.

Chemical Biology Probe Development Requiring ¹⁹F NMR Detection

The presence of two fluorine atoms at the 3-position enables the use of ¹⁹F NMR as an orthogonal detection method without requiring deuterated solvents or internal standards . This is particularly valuable for studying protein–ligand interactions, monitoring cellular uptake, or quantifying compound concentration in complex biological matrices .

Synthesis of Diversified 3,3-Difluoropiperidine Libraries via Late-Stage Functionalization

The N-benzyl protecting group can be cleaved under mild hydrogenolysis to afford the free amine, which can then be alkylated, acylated, or sulfonylated to generate a library of 3,3-difluoropiperidine derivatives [4]. The ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid, enabling amide coupling with diverse amines [4]. Procurement of this building block therefore accelerates the generation of SAR data around the 3,3-difluoro scaffold.

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